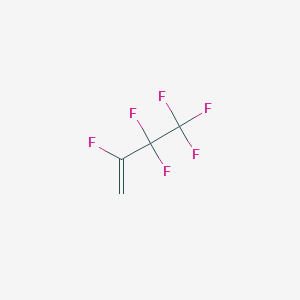

2,3,3,4,4,4-六氟-1-丁烯

描述

2,3,3,4,4,4-Hexafluoro-1-butene is an unsaturated, highly fluorinated hydrocarbon . It is also known by the commercial name 1336mzz (Z) .

Synthesis Analysis

The synthesis of 2,3,3,4,4,4-Hexafluoro-1-butene involves a three-step reaction :- The gas-phase hydrogenation reaction from 1,1,1,4,4,4-hexafluoro-2-butyne to Z-HFO-1336mzz promoted by Pd + Bi/PAF (porous aluminium fluoride) catalyst .

Molecular Structure Analysis

The molecular formula of 2,3,3,4,4,4-Hexafluoro-1-butene is C4H2F6 . The compound has a labile carbon–carbon double bond .Chemical Reactions Analysis

The compound’s labile carbon–carbon double bond is key to its short atmospheric lifetime . More detailed information about its chemical reactions is not available in the retrieved sources.Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of -7.9±8.0 °C at 760 mmHg, and a vapor pressure of 2360.3±0.0 mmHg at 25°C . Its enthalpy of vaporization is 23.3±3.0 kJ/mol, and its flash point is -28.6±10.4 °C . The index of refraction is 1.275 .科学研究应用

低全球变暖潜能值制冷剂

2,3,3,4,4,4-六氟-1-丁烯由于其低全球变暖潜能值 (GWP) 在制冷应用中显示出巨大的潜力。 它被认为是传统制冷剂的替代品,传统制冷剂对环境的影响更大 .

有机朗肯循环

该化合物也被探索用于有机朗肯循环系统,该系统用于从低温热源发电 .

热分解和稳定性分析

研究包括热分解实验,以评估 2,3,3,4,4,4-六氟-1-丁烯的热稳定性和高温下氢氟酸 (HF) 的产生 .

喷雾冷却系统

由于其具有良好的低 GWP 特性,该化合物非常适合用于电子元件热管理中的喷雾冷却系统 .

溶剂萃取

其独特的特性使其适用于诸如溶剂萃取之类的应用,其中需要特定的溶剂化能力.

表面涂层

2,3,3,4,4,4-六氟-1-丁烯可用于表面涂层,因为其化学特性可以提高涂层的性能.

气相分离

作用机制

Target of Action

2,3,3,4,4,4-Hexafluoro-1-butene, also known as R-1336mzz(E), is primarily used as a refrigerant . Its primary targets are the systems where cooling is required, such as air conditioning systems and refrigeration appliances. It interacts with these systems to absorb heat and provide cooling .

Mode of Action

The compound works by changing its state from liquid to gas within the cooling systems. This phase change absorbs heat, resulting in a cooling effect . The specific interactions with its targets depend on the design of the system in which it is used.

Result of Action

The primary result of the action of 2,3,3,4,4,4-Hexafluoro-1-butene is the cooling of the environment in which it is used. This is achieved through its phase change from liquid to gas, which absorbs heat .

Action Environment

The efficacy and stability of 2,3,3,4,4,4-Hexafluoro-1-butene as a refrigerant can be influenced by various environmental factors. For example, increasing the ambient pressure and temperature can enhance the heat transfer from the environment to the droplet through natural convection, while increasing the pressure greatly inhibits the molecular diffusion during droplet evaporation . Therefore, the total evaporation rate depends on the competing effects of these two factors .

未来方向

The U.S. Environmental Protection Agency approved the industrial uses of hexafluoro-2-butene in 2017 under the agency’s Significant New Alternatives Policy . The approval was driven by the compound’s short atmospheric lifetime and very low 100-year global warming potential . Knowledge of hexafluoro-2-butene’s properties is important for manufacturers and users of industrial equipment .

生化分析

Dosage Effects in Animal Models

The effects of 2,3,3,4,4,4-Hexafluoro-1-butene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can lead to significant toxic or adverse effects. Studies have shown that there is a threshold effect, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. Toxic effects observed at high doses include reduced body weight gain and increased mortality. The no-observed-adverse-effect level (NOAEL) for 2,3,3,4,4,4-Hexafluoro-1-butene has been established at 10,000 parts per million based on these studies .

Metabolic Pathways

2,3,3,4,4,4-Hexafluoro-1-butene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes various metabolic transformations, leading to the production of different metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. The interaction of 2,3,3,4,4,4-Hexafluoro-1-butene with these enzymes can result in altered metabolic processes and the production of unique metabolites .

Transport and Distribution

The transport and distribution of 2,3,3,4,4,4-Hexafluoro-1-butene within cells and tissues are essential for understanding its overall effects. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can accumulate in various cellular compartments, influencing its localization and activity. The distribution of 2,3,3,4,4,4-Hexafluoro-1-butene within tissues can also affect its overall impact on cellular function and metabolism .

Subcellular Localization

The subcellular localization of 2,3,3,4,4,4-Hexafluoro-1-butene is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The specific localization of 2,3,3,4,4,4-Hexafluoro-1-butene within the cell can determine its overall impact on cellular processes and functions .

属性

IUPAC Name |

2,3,3,4,4,4-hexafluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6/c1-2(5)3(6,7)4(8,9)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOACLKUNWKVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514307 | |

| Record name | 1H,1H-Perfluorobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-39-0 | |

| Record name | 1H,1H-Perfluorobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

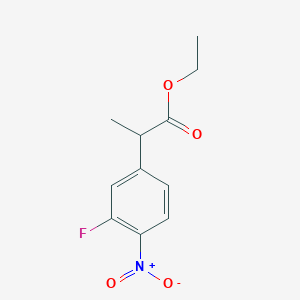

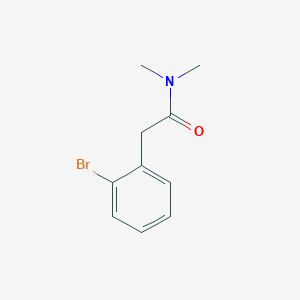

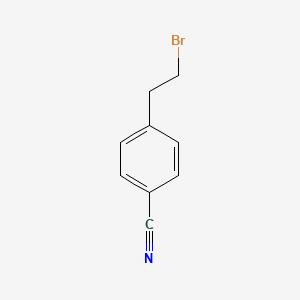

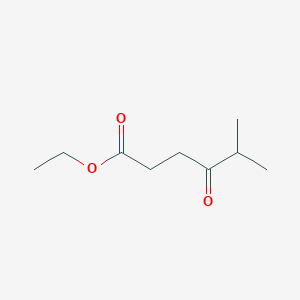

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

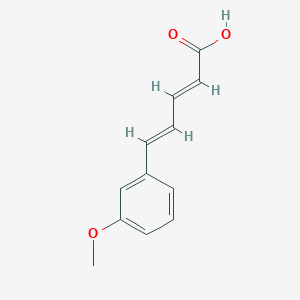

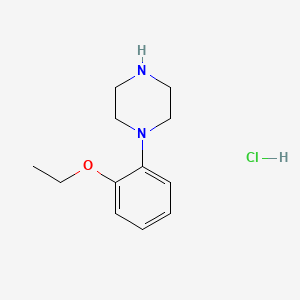

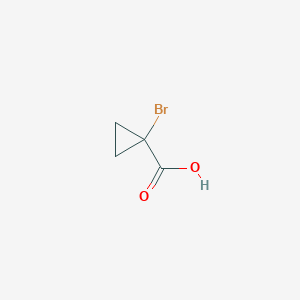

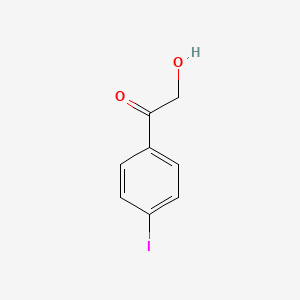

Feasible Synthetic Routes

Q1: What are the applications of 2,3,3,4,4,4-Hexafluoro-1-butene (HFO-1336yf) based on its azeotropic properties?

A1: [] 2,3,3,4,4,4-Hexafluoro-1-butene forms azeotropic or near-azeotropic mixtures with compounds like 1,1,1,2,3,3-Hexafluoropropane. This property makes these mixtures valuable in various applications, including:

Q2: How is molecular simulation being used to understand the properties of 2,3,3,4,4,4-Hexafluoro-1-butene (HFO-1336yf)?

A2: [] Researchers are using molecular simulation techniques to predict the vapor-liquid equilibrium properties of HFO-1336yf. This involves developing accurate force field parameters, such as Lennard-Jones parameters, for the fluorine atoms in the molecule. By simulating the behavior of HFO-1336yf at the molecular level, scientists can gain insights into its thermodynamic properties and predict its behavior under various conditions. This information is valuable for optimizing its use in different applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-A]pyridine-2-carbohydrazide](/img/structure/B1338080.png)

![2-bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1338086.png)